molecular formula C5H6N2O B13713198 O-(pyridin-3-yl)hydroxylamine

O-(pyridin-3-yl)hydroxylamine

Cat. No.: B13713198
M. Wt: 110.11 g/mol
InChI Key: GBEIYTQZOLNQTG-UHFFFAOYSA-N
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Description

O-(pyridin-3-yl)hydroxylamine is an organic compound with the molecular formula C6H8N2O. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a pyridin-3-yl group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(pyridin-3-yl)hydroxylamine typically involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: O-(pyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(pyridin-3-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as a drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of O-(pyridin-3-yl)hydroxylamine involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in biological molecules, thereby inhibiting enzyme activity. The compound can also participate in redox reactions, altering the oxidation state of its targets .

Comparison with Similar Compounds

    Hydroxylamine: The parent compound, which lacks the pyridin-3-yl group.

    Pyridine-3-carboxaldehyde: A precursor in the synthesis of O-(pyridin-3-yl)hydroxylamine.

    Pyridine-3-methanol: A reduction product of this compound.

Uniqueness: this compound is unique due to its combined properties of hydroxylamine and pyridine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

O-pyridin-3-ylhydroxylamine

InChI

InChI=1S/C5H6N2O/c6-8-5-2-1-3-7-4-5/h1-4H,6H2

InChI Key

GBEIYTQZOLNQTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)ON

Origin of Product

United States

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